メタバナジン酸ナトリウム

概要

説明

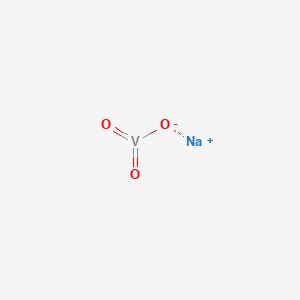

メタバナジン酸ナトリウムは、化学式 NaVO₃ を持つ無機化合物です。黄色で水に溶ける塩として存在し、他のバナジン酸の原料として一般的に使用されます。 メタバナジン酸ナトリウムは、さまざまな化学プロセスや工業用途における役割で知られています .

2. 製法

合成経路と反応条件: メタバナジン酸ナトリウムは、いくつかの方法で合成できます。一般的な方法の1つは、メタバナジン酸アンモニウムと炭酸ナトリウム、重炭酸ナトリウム、または水酸化ナトリウムを水中で反応させる方法です。この混合物をマイクロ波加熱および真空ポンプ処理して脱アミノ反応を促進します。得られた溶液を撹拌および蒸発結晶化し、ろ過および冷水洗浄してメタバナジン酸ナトリウム二水和物の結晶を得ます。 これらの結晶は、150〜200°Cで30〜60分間乾燥および脱水してメタバナジン酸ナトリウムを得ます .

工業生産方法: 工業的には、メタバナジン酸ナトリウムは、イオン交換膜を用いたバナジン酸ナトリウム溶液の電気分解によって生成されることが多いです。電気分解プロセスは、陽極でのpH値を7.0〜8.0に維持する条件下で行われます。 得られた溶液を濃縮および結晶化してメタバナジン酸ナトリウムを得ます .

科学的研究の応用

Sodium metavanadate has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including the oxidative dehydrogenation of propane.

Biology: Sodium metavanadate is studied for its potential antidiabetic and anticancer effects.

作用機序

メタバナジン酸ナトリウムの作用機序は、主にリン酸塩との構造類似性と電子移動反応を起こす能力に起因しています。生物学的システムでは、メタバナジン酸ナトリウムはタンパク質チロシンホスファターゼを阻害することができ、それによりさまざまな細胞プロセスに影響を与えます。 また、グルコース代謝経路と相互作用し、グルコース恒常性とグリコーゲン合成を改善します .

生化学分析

Biochemical Properties

Sodium metavanadate has been widely used as an inhibitor of protein tyrosine phosphatases (PTPase) and is routinely applied in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins . It has been extensively studied for its antidiabetic and anticancer effects . The biological effects and working mechanisms of sodium metavanadate may depend on the formation of different species of vanadium compounds in the biological media .

Cellular Effects

Sodium metavanadate exhibits important physiological effects including insulin-like, chemoprevention, and anticancer activity . It has been shown to inhibit the proliferation of murine breast cancer cells . Sodium metavanadate can increase the reactive oxygen species (ROS) level in a concentration-dependent way, arrest cells at the G2/M phase, diminish the mitochondrial membrane potential (MMP), and promote the progress of apoptosis .

Molecular Mechanism

The mechanisms underlying the biological effects of sodium metavanadate are generally attributed to its two chemical properties: one is based on the structural analogy of vanadate to phosphate, and one is on the basis of the electron transfer reaction between V(IV) and V(V) in biological media .

Temporal Effects in Laboratory Settings

Sodium metavanadate treatment has been shown to improve glycogen levels in multiple tissues in a model of metabolic syndrome caused by chronic cadmium exposure in Wistar rats . The major effect was observed on glycogen synthesis, which was fully recovered in all tissues analyzed .

Dosage Effects in Animal Models

In animal models, sodium metavanadate exhibits a dose-dependent anticancer activity that leads to the shrinkage of tumor volume (about 50%), lower microvessel density, less propagating cells, and more apoptotic cells in vivo .

Metabolic Pathways

Sodium metavanadate plays an important role in lipid, DNA, and protein synthesis, glucose transport and metabolism, and insulin-mimetic activity . It has been shown to improve the altered glucose phosphorylation in diabetic mice independently of stimulating insulin secretion .

Transport and Distribution

Vanadate is reduced to V(IV) by membrane-bound protein thiols during transport across the membrane . This suggests that sodium metavanadate may be transported and distributed within cells and tissues through interaction with protein thiols.

準備方法

Synthetic Routes and Reaction Conditions: Sodium metavanadate can be synthesized through several methods. One common approach involves the reaction of ammonium metavanadate with sodium carbonate, sodium bicarbonate, or sodium hydroxide in water. This mixture is then subjected to microwave heating and vacuum pumping to facilitate the deamination reaction. The resulting solution undergoes stirring and evaporative crystallization, followed by filtration and cold water leaching to obtain sodium metavanadate dihydrate crystals. These crystals are then dried and dehydrated at temperatures between 150-200°C for 30-60 minutes to yield sodium metavanadate .

Industrial Production Methods: In industrial settings, sodium metavanadate is often produced through the electrolysis of sodium vanadate solutions using ion-exchange membranes. The electrolysis process is conducted under conditions that maintain a pH value of 7.0-8.0 at the anode. The resulting solution is then condensed and crystallized to obtain sodium metavanadate .

化学反応の分析

反応の種類: メタバナジン酸ナトリウムは、酸化反応、還元反応、置換反応などのさまざまな化学反応を起こします。低pHでは、メタバナジン酸ナトリウムはデカバナジン酸ナトリウムに変換されます。 また、[γ-PV₂W₁₀O₄₀]⁵⁻、[α-PVW₁₁O₄₀]⁴⁻、[β-PV₂W₁₀O₄₀]⁵⁻などのエキゾチックなメタレートの前駆体としても役立ちます .

一般的な試薬と条件: メタバナジン酸ナトリウムとの反応に使用される一般的な試薬には、酸、塩基、さまざまな金属酸化物があります。 これらの反応の条件には、通常、制御されたpHレベル、特定の温度、および触媒の存在が含まれます .

生成される主な生成物: メタバナジン酸ナトリウムを含む反応から生成される主な生成物には、他のバナジン酸、メタレート、およびさまざまなバナジウム含有化合物があります .

4. 科学研究における用途

メタバナジン酸ナトリウムは、幅広い科学研究用途があります。

化学: プロパンの酸化脱水素などのさまざまな化学反応における触媒として使用されます.

生物学: メタバナジン酸ナトリウムは、潜在的な抗糖尿病効果と抗がん効果について研究されています。

医学: 研究によると、メタバナジン酸ナトリウムは、代謝障害の影響を受けた組織のグルコース恒常性とグリコーゲン合成を改善することが示されています.

類似化合物との比較

メタバナジン酸ナトリウムは、オルトバナジン酸ナトリウムやメタバナジン酸アンモニウムなどの他のバナジン酸と比較されることがよくあります。これらの化合物はすべてバナジウムを含んでいますが、メタバナジン酸ナトリウムは、その特定の用途と反応性においてユニークです。 たとえば、メタバナジン酸ナトリウムは、エキゾチックなメタレートの前駆体として、および酸化バナジウムナノ粒子の合成においてより一般的に使用されます .

類似化合物:

- オルトバナジン酸ナトリウム

- メタバナジン酸アンモニウム

- メタバナジン酸カリウム

メタバナジン酸ナトリウムは、さまざまな化学および工業プロセスにおける汎用性と、科学研究における重要な役割により際立っています。

生物活性

Sodium metavanadate (NaVO₃) is an inorganic compound that has garnered interest due to its diverse biological activities, particularly in the fields of biochemistry and toxicology. This article explores its biological effects, including its mechanisms of action, potential therapeutic applications, and associated risks.

Sodium metavanadate is a pentavalent vanadium compound that exhibits various biological activities, primarily through its interaction with cellular signaling pathways. It has been shown to influence insulin signaling, oxidative stress responses, and cellular proliferation.

- Insulin Mimetic Activity : Sodium metavanadate has been demonstrated to mimic insulin by enhancing glucose uptake in adipocytes and stimulating insulin release from pancreatic β-cells. Studies have indicated that it activates the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for glucose metabolism .

- Oxidative Stress : Research indicates that sodium metavanadate can induce oxidative stress by generating reactive oxygen species (ROS). This effect has been linked to cognitive decline and neurotoxicity in animal models, where it altered antioxidant enzyme activities and increased lipid peroxidation markers .

Toxicological Studies

Sodium metavanadate's biological activity is not without risks. Several studies have highlighted its potential toxicological effects:

- Carcinogenic Potential : Sodium metavanadate has shown carcinogenic tendencies in vitro. It can induce anchorage-independent growth in human bronchial epithelial cells, suggesting a potential for tumorigenesis . Animal studies have reported increased tumor incidences following exposure, particularly in lung tissues .

- Hematological Effects : In rodent studies, sodium metavanadate exposure led to significant hematological changes, including microcytosis and alterations in erythrocyte parameters. These effects were more pronounced in mice compared to rats .

Case Studies and Research Findings

Several case studies have provided insights into the biological effects of sodium metavanadate:

- Insulin Release Assays : In a study involving βTC-6 cells, sodium metavanadate enhanced insulin release in a dose-dependent manner. At concentrations of 30 µM, it significantly increased insulin secretion compared to controls .

- Cognitive Decline in Mice : A study administering sodium metavanadate over seven days reported significant reductions in antioxidant enzyme activities (SOD and catalase) alongside increased levels of malondialdehyde (MDA), indicating oxidative stress-related cognitive impairment .

- Histopathological Changes : Long-term exposure studies revealed epithelial hyperplasia in the ileum and alterations in organ weights among exposed rodents, underscoring the compound's potential for inducing pathological changes .

Data Table: Summary of Biological Activities and Effects

| Biological Activity | Observations |

|---|---|

| Insulin Mimetic Activity | Enhanced glucose uptake; stimulated insulin release from β-cells |

| Oxidative Stress | Increased ROS production; decreased antioxidant enzyme activities |

| Carcinogenic Potential | Induced anchorage-independent growth in bronchial epithelial cells |

| Hematological Changes | Microcytosis; alterations in erythrocyte counts |

| Histopathological Changes | Epithelial hyperplasia; organ weight changes |

特性

IUPAC Name |

sodium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.3O.V/q+1;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZUMMUJMWNLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na.VO3, NaVO3, NaO3V | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sodium metavanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_metavanadate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044336 | |

| Record name | Sodium metavanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.929 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium vanadate appears as colorless to yellow crystals or cream colored solid. Melting point 630 °C., Liquid; Water or Solvent Wet Solid, Colorless to yellow or cream-colored solid; [Merck Index] Off-white odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadate (VO31-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metavanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13718-26-8 | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium vanadate(V) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metavanadate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vanadate (VO31-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metavanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium metavanadate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METAVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/252S9L5606 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

1166 °F (NTP, 1992) | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。